molecular formula C9H6Cl2N2OS B15185645 2-Chloro-N-(6-chloro-2,1-benzisothiazol-3-yl)acetamide CAS No. 98447-32-6

2-Chloro-N-(6-chloro-2,1-benzisothiazol-3-yl)acetamide

Cat. No.: B15185645
CAS No.: 98447-32-6
M. Wt: 261.13 g/mol
InChI Key: JOLZZPHPZPVYRD-UHFFFAOYSA-N
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Description

2-Chloro-N-(6-chloro-2,1-benzisothiazol-3-yl)acetamide is an organic compound with the molecular formula C9H6Cl2N2OS. This compound is part of the benzisothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(6-chloro-2,1-benzisothiazol-3-yl)acetamide typically involves the reaction of 6-chloro-2,1-benzisothiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of microwave irradiation has also been explored to enhance reaction rates and reduce processing times .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(6-chloro-2,1-benzisothiazol-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted benzisothiazole derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-N-(6-chloro-2,1-benzisothiazol-3-yl)acetamide involves its interaction with specific molecular targets. For instance, in anti-tubercular applications, it inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts cell wall formation, leading to the death of the mycobacterium.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(6-chloro-2,1-benzisothiazol-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit DprE1 makes it particularly valuable in anti-tubercular research .

Properties

CAS No.

98447-32-6

Molecular Formula

C9H6Cl2N2OS

Molecular Weight

261.13 g/mol

IUPAC Name

2-chloro-N-(6-chloro-2,1-benzothiazol-3-yl)acetamide

InChI

InChI=1S/C9H6Cl2N2OS/c10-4-8(14)12-9-6-2-1-5(11)3-7(6)13-15-9/h1-3H,4H2,(H,12,14)

InChI Key

JOLZZPHPZPVYRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(SN=C2C=C1Cl)NC(=O)CCl

Origin of Product

United States

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